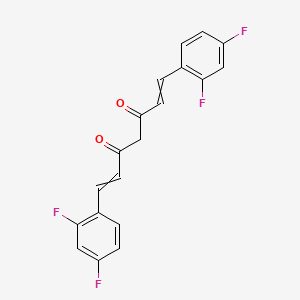
Zinc hydrogen carbonate hydroxide--water (1/1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc hydrogen carbonate hydroxide–water (1/1/1/1) is a complex inorganic compound that consists of zinc, hydrogen carbonate, hydroxide, and water in a 1:1:1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc hydrogen carbonate hydroxide–water (1/1/1/1) can be synthesized through various methods. One common approach is the deamination precipitation method, where zinc nitrate and urea are used as reactants. The reaction conditions, such as temperature, zinc ion concentration, and stirring speed, play a crucial role in determining the morphology and particle size of the resulting compound . Another method involves the homogeneous precipitation technique using zinc nitrate and urea, where the reaction conditions are carefully controlled to achieve the desired product .
Industrial Production Methods: Industrial production of zinc hydrogen carbonate hydroxide–water (1/1/1/1) typically involves large-scale precipitation methods. The process parameters, such as reactant concentrations, temperature, and stirring speed, are optimized to ensure consistent product quality and yield. The resulting compound is then subjected to further processing, such as drying and milling, to obtain the final product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Zinc hydrogen carbonate hydroxide–water (1/1/1/1) undergoes various chemical reactions, including thermal decomposition, acid-base reactions, and complexation reactions.
Common Reagents and Conditions:
Thermal Decomposition: When heated, zinc hydrogen carbonate hydroxide–water (1/1/1/1) decomposes to form zinc oxide, water, and carbon dioxide.
Acid-Base Reactions: In the presence of acids, zinc hydrogen carbonate hydroxide–water (1/1/1/1) reacts to form zinc ions, carbon dioxide, and water.
Complexation Reactions: Zinc ions from the compound can form complexes with various ligands, such as hydroxide ions, resulting in the formation of zinc hydroxide complexes.
Major Products Formed:
Thermal Decomposition: Zinc oxide, water, and carbon dioxide.
Acid-Base Reactions: Zinc ions, carbon dioxide, and water.
Complexation Reactions: Zinc hydroxide complexes.
Aplicaciones Científicas De Investigación
Zinc hydrogen carbonate hydroxide–water (1/1/1/1) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of zinc hydrogen carbonate hydroxide–water (1/1/1/1) primarily involves the release of zinc ions. These ions can interact with various molecular targets and pathways:
Enzymatic Reactions: Zinc ions act as cofactors for numerous enzymes, facilitating catalytic activity and stabilizing enzyme structures.
Cellular Processes: Zinc ions play a crucial role in cellular signaling, gene expression, and apoptosis.
Antimicrobial Activity: Zinc ions can disrupt microbial cell membranes and interfere with essential metabolic processes, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Zinc hydrogen carbonate hydroxide–water (1/1/1/1) can be compared with other zinc compounds, such as zinc carbonate, zinc hydroxide, and zinc oxide:
Propiedades
Número CAS |
674283-18-2 |
|---|---|
Fórmula molecular |
CH4O5Zn |
Peso molecular |
161.4 g/mol |
Nombre IUPAC |
zinc;hydrogen carbonate;hydroxide;hydrate |
InChI |
InChI=1S/CH2O3.2H2O.Zn/c2-1(3)4;;;/h(H2,2,3,4);2*1H2;/q;;;+2/p-2 |
Clave InChI |
QBRFEBMQJCEDHP-UHFFFAOYSA-L |
SMILES canónico |
C(=O)(O)[O-].O.[OH-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


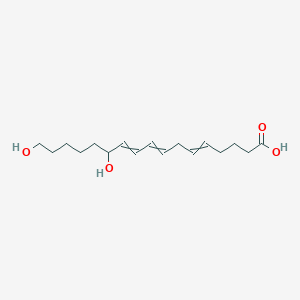
![Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]-](/img/structure/B12540724.png)
![4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol](/img/structure/B12540731.png)

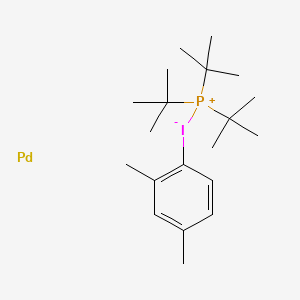
![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)

![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid](/img/structure/B12540759.png)
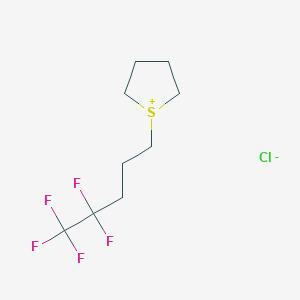
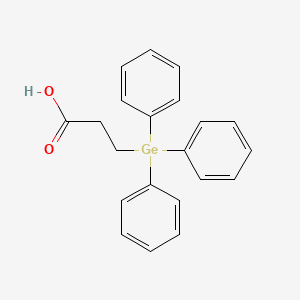

![2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine](/img/structure/B12540779.png)
